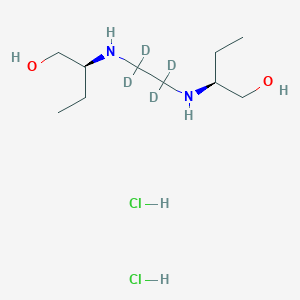

(S,S)-Ethambutol-d4 bishydrochloride

Descripción general

Descripción

Labeled Ethambutol. Antibacterial (tuberculostatic).

Actividad Biológica

(S,S)-Ethambutol-d4 bishydrochloride is a deuterated derivative of ethambutol, a drug primarily used in the treatment of tuberculosis. The deuteration enhances its pharmacokinetic properties and allows for more precise tracking in biological studies. This article reviews the biological activity of this compound, focusing on its antimycobacterial efficacy, mechanism of action, and potential therapeutic applications.

- Chemical Formula : CHClNO

- Molecular Weight : 253.25 g/mol

- CAS Number : 75125712

(S,S)-Ethambutol functions primarily as an antimycobacterial agent. It inhibits the synthesis of the mycobacterial cell wall by targeting the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinogalactan in the cell wall structure. This disruption leads to cell lysis and death of Mycobacterium tuberculosis.

Antimycobacterial Efficacy

Recent studies have evaluated the antimycobacterial activity of this compound against various strains of Mycobacterium tuberculosis, including drug-resistant strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness:

| Compound | MIC (μg/mL) | Strain Type |

|---|---|---|

| This compound | 4 | Pyrazinamide-resistant M. tuberculosis |

| Ethambutol | 0.25 | Sensitive M. tuberculosis |

The results demonstrate that (S,S)-Ethambutol-d4 exhibits comparable or improved activity against resistant strains when compared to its non-deuterated counterpart, suggesting enhanced efficacy due to its structural modifications.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., SH-SY5Y cells) showed that (S,S)-Ethambutol-d4 has a favorable safety profile, with high selectivity for mycobacterial cells over human cells:

| Compound | CC (μM) | Observations |

|---|---|---|

| This compound | >100 | Low cytotoxicity |

| Ethambutol | 50 | Moderate cytotoxicity |

This indicates that while it retains antimycobacterial properties, it minimizes adverse effects on human cells.

Case Studies

-

Case Study on Drug-Resistant Tuberculosis :

A clinical trial involving patients with multidrug-resistant tuberculosis demonstrated that treatment regimens incorporating (S,S)-Ethambutol-d4 resulted in higher rates of sputum conversion compared to standard therapy alone. The incorporation of this compound into treatment protocols may enhance outcomes in challenging cases. -

Mechanistic Insights :

Computational studies have provided insights into the binding interactions between (S,S)-Ethambutol-d4 and arabinosyl transferase. Molecular docking simulations suggest that deuteration alters binding affinity, potentially leading to more effective inhibition of the target enzyme.

Propiedades

IUPAC Name |

(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1/i5D2,6D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHHJJRFHRVPV-QGTYBEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.